(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-2-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H19N3O3S
- Molecular Weight : 345.42 g/mol
- CAS Number : 1448140-13-3
This compound features a pyrazine ring, which is known for its diverse biological activities, and a styrylsulfonyl group that may enhance its pharmacological profile.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including receptors and enzymes. The styrylsulfonyl moiety may participate in enzyme inhibition or receptor modulation, while the pyrazine ring can engage in π-π stacking interactions, potentially affecting binding affinity and specificity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
In one study, a related pyrazine derivative was shown to inhibit the proliferation of K562 leukemia cells by inducing apoptosis at concentrations ranging from 20 to 120 µM. The study reported an IC50 value of 25 µM after 72 hours of treatment, with significant morphological changes observed via fluorescence microscopy and flow cytometry analysis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have been investigated for their ability to inhibit Polo-like kinase (Plk) activities, which are crucial in cell cycle regulation. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic ring can significantly influence inhibitory potency against Plk enzymes .
Case Studies
-
Study on Apoptosis Induction :
- Objective : To evaluate the effects of a pyrazine derivative on K562 leukemia cells.
- Methods : Cells were treated with varying concentrations of the compound; viability was assessed using the MTT assay.
- Results : The compound exhibited significant cytotoxicity with an IC50 value of 25 µM, inducing apoptosis through downregulation of anti-apoptotic proteins (Bcl2 and Survivin) and upregulation of pro-apoptotic protein Bax .
-
Inhibition of Cancer Cell Growth :
- Objective : To assess the antiproliferative effects against breast and cervical cancer cells.
- Methods : Different concentrations were tested; Western blot analyses were performed to evaluate signaling pathways.
- Results : The compound inhibited key signaling pathways associated with cell growth, indicating potential as a therapeutic agent against these cancers .
Data Table: Summary of Biological Activities
Activity Type | Target Cells | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Cytotoxicity | K562 Leukemia Cells | 25 | Induction of apoptosis, cell cycle arrest |
Antiproliferative | Breast Cancer Cells | Varies | Inhibition of EGFR signaling pathways |
Enzyme Inhibition | Plk1 Enzyme | 0.31 | Competitive inhibition via structural modifications |
Properties
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,13-8-15-4-2-1-3-5-15)20-11-6-16(7-12-20)23-17-14-18-9-10-19-17/h1-5,8-10,13-14,16H,6-7,11-12H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDQAHHUKORWMN-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.